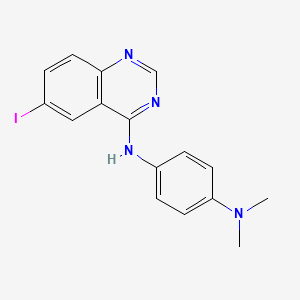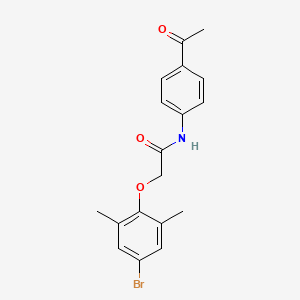
N'-(6-iodo-4-quinazolinyl)-N,N-dimethyl-1,4-benzenediamine
Descripción general
Descripción
N-(6-iodo-4-quinazolinyl)-N,N-dimethyl-1,4-benzenediamine, also known as IQDMA, is a chemical compound that has been widely studied for its potential applications in scientific research. IQDMA is a highly specific inhibitor of certain enzymes and has been found to have a variety of effects on biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
N'-(6-iodo-4-quinazolinyl)-N,N-dimethyl-1,4-benzenediamine has been used in a variety of scientific research applications, including the study of enzyme inhibition, cancer cell growth inhibition, and protein kinase signaling pathways. N'-(6-iodo-4-quinazolinyl)-N,N-dimethyl-1,4-benzenediamine has been found to be a highly specific inhibitor of certain enzymes, including protein kinase C and tyrosine kinase. This specificity makes it a valuable tool for studying the role of these enzymes in various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of N'-(6-iodo-4-quinazolinyl)-N,N-dimethyl-1,4-benzenediamine involves its binding to the active site of certain enzymes, thereby preventing the enzymes from carrying out their normal functions. This inhibition can lead to a variety of effects on biochemical and physiological processes, depending on the specific enzyme being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-(6-iodo-4-quinazolinyl)-N,N-dimethyl-1,4-benzenediamine are varied and depend on the specific enzyme being inhibited. For example, inhibition of protein kinase C can lead to decreased cell proliferation and increased apoptosis, while inhibition of tyrosine kinase can lead to decreased cell migration and invasion. N'-(6-iodo-4-quinazolinyl)-N,N-dimethyl-1,4-benzenediamine has also been found to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(6-iodo-4-quinazolinyl)-N,N-dimethyl-1,4-benzenediamine in lab experiments is its high specificity for certain enzymes, which allows for precise manipulation of biochemical and physiological processes. However, N'-(6-iodo-4-quinazolinyl)-N,N-dimethyl-1,4-benzenediamine can be toxic to cells at high concentrations, and its effects can be influenced by factors such as cell type and culture conditions.
Direcciones Futuras
There are many potential future directions for research on N'-(6-iodo-4-quinazolinyl)-N,N-dimethyl-1,4-benzenediamine. One area of interest is the development of more specific and potent inhibitors of protein kinase C and tyrosine kinase. Another area of interest is the study of N'-(6-iodo-4-quinazolinyl)-N,N-dimethyl-1,4-benzenediamine's effects on other enzymes and pathways involved in various disease processes. Additionally, the potential use of N'-(6-iodo-4-quinazolinyl)-N,N-dimethyl-1,4-benzenediamine as a therapeutic agent for cancer and other diseases warrants further investigation.
Propiedades
IUPAC Name |
1-N-(6-iodoquinazolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN4/c1-21(2)13-6-4-12(5-7-13)20-16-14-9-11(17)3-8-15(14)18-10-19-16/h3-10H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXGVIPQVORWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3477249.png)
![3-[4-(benzyloxy)phenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B3477251.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-nitrobenzoate](/img/structure/B3477258.png)



![N-[4-(aminosulfonyl)phenyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B3477291.png)


![1-{4-[(6-iodo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B3477320.png)

![6-iodo-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B3477338.png)
![3-ethyl 8-methyl 4-{[2-(4-morpholinyl)ethyl]amino}-3,8-quinolinedicarboxylate](/img/structure/B3477342.png)
![5-(4-ethylphenyl)-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3477353.png)